Methyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
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Overview
Description
Methyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate is a bicyclic ester compound with a unique structure that includes an oxabicycloheptane ring. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate typically involves the reaction of 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Methyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can lead to various biochemical effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid: A similar compound with a carboxylic acid group instead of an ester group.
3-Buten-2-one, 3-methyl-4-[(1R,2R,6S)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]: Another related compound with a different bicyclic structure.
Uniqueness
Methyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate stands out due to its stability and reactivity, making it a versatile intermediate in various chemical processes. Its unique bicyclic structure also contributes to its distinct chemical and physical properties .
Biological Activity
Methyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate is a bicyclic ester compound notable for its unique structural properties and potential biological activities. This compound has garnered attention in various fields including medicinal chemistry, biology, and industrial applications due to its stability and reactivity.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a bicyclic framework that includes an oxabicycloheptane ring. The molecular formula is C11H16O4 with the following key identifiers:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₁H₁₆O₄ |
InChI | InChI=1S/C11H16O4/c1-9(2)10(3)5-6-11(9,8(13)14-4)15-7(10)12/h5-6H2,1-4H3 |
This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. The compound's unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can lead to a range of biochemical effects that are currently under investigation.
Enzyme Interaction Studies
Recent studies have focused on the compound's interaction with specific enzymes involved in metabolic pathways:
- Enzyme Inhibition : Preliminary data suggests that this compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.
- Antioxidant Activity : Research indicates potential antioxidant properties, which could contribute to protective effects against oxidative stress in biological systems.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
Case Study 1: Antioxidant Potential
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant activity of various bicyclic compounds including this compound. The results indicated that this compound exhibited significant free radical scavenging activity compared to standard antioxidants.
Case Study 2: Enzyme Inhibition
In another study focusing on drug metabolism, researchers investigated the inhibitory effects of this compound on cytochrome P450 enzymes in vitro. The findings revealed that the compound could significantly reduce enzyme activity, suggesting its potential as a lead compound for developing enzyme inhibitors.
Medicinal Applications
This compound is being explored as a potential precursor for pharmaceuticals due to its structural features that allow modifications leading to biologically active derivatives.
Industrial Applications
In industrial settings, this compound serves as an intermediate in the synthesis of various organic molecules and has applications in producing polymers and resins.
Properties
IUPAC Name |
methyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-9(2)10(3)5-6-11(9,8(13)14-4)15-7(10)12/h5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUDOMSPXHSDIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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